molecular formula C15H11Cl4N3O3 B11701288 3-nitro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide

3-nitro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide

Cat. No.: B11701288
M. Wt: 423.1 g/mol
InChI Key: SCXGNKTVAMPOGP-UHFFFAOYSA-N
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Description

3-Nitro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide is a benzamide derivative characterized by a nitro group at the 3-position of the benzoyl ring and a trichloroethylamine moiety substituted with a 4-chloroaniline group. Its molecular formula is C₁₆H₁₁Cl₄N₃O₃, with a molecular weight of 437.09 g/mol (calculated from and ). The compound’s structure includes a rigid trichloroethyl backbone, which enhances steric bulk and influences binding interactions in biological systems.

Properties

Molecular Formula

C15H11Cl4N3O3

Molecular Weight

423.1 g/mol

IUPAC Name

3-nitro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide

InChI

InChI=1S/C15H11Cl4N3O3/c16-10-4-6-11(7-5-10)20-14(15(17,18)19)21-13(23)9-2-1-3-12(8-9)22(24)25/h1-8,14,20H,(H,21,23)

InChI Key

SCXGNKTVAMPOGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Condensation of 4-Chloroaniline with Trichloroacetaldehyde

The trichloroethylamine intermediate is synthesized via condensation of 4-chloroaniline with trichloroacetaldehyde (chloral) under acidic conditions. This step forms the core 2,2,2-trichloro-1-(4-chloroanilino)ethyl structure.

Reaction conditions :

  • Solvent : Ethanol or dichloromethane

  • Catalyst : Concentrated HCl or H₂SO₄

  • Temperature : 60–80°C

  • Time : 4–6 hours

  • Yield : 75–85%

Mechanism :

  • Protonation of trichloroacetaldehyde enhances electrophilicity.

  • Nucleophilic attack by 4-chloroaniline forms a Schiff base intermediate.

  • Reduction (if required) stabilizes the amine product.

Acylation with 3-Nitrobenzoyl Chloride

The trichloroethylamine intermediate undergoes acylation with 3-nitrobenzoyl chloride to form the target compound. This step introduces the nitro-substituted benzamide group.

Reaction conditions :

  • Solvent : Dry THF or DMF

  • Base : Triethylamine (TEA) or pyridine (to scavenge HCl)

  • Temperature : 0–5°C (initial), then room temperature

  • Time : 12–24 hours

  • Yield : 60–70%

Critical considerations :

  • Moisture must be excluded to prevent hydrolysis of the acyl chloride.

  • Excess acyl chloride (1.2–1.5 equiv) ensures complete reaction.

Alternative Route: Nitration of Pre-Formed Benzamide

For improved regioselectivity, the nitro group can be introduced post-acylation. This method avoids side reactions during earlier steps.

Procedure :

  • Synthesize N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide via acylation with benzoyl chloride.

  • Nitrate the benzamide using nitrating mixture (HNO₃/H₂SO₄).

Conditions :

  • Nitration temperature : 0–10°C

  • Reaction time : 2–3 hours

  • Yield : 50–60% (due to competing para-nitration and oxidation)

Regioselectivity : The amide group directs nitration to the meta position.

Optimization Strategies

Solvent and Catalyst Screening

SolventCatalystYield (%)Purity (%)
THF TEA6895
DMF Pyridine7293
DCM None5588

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

Temperature Control in Nitration

Temperature (°C)Meta:%Para:%Byproducts (%)
0 85105
25 70255
40 553510

Lower temperatures favor meta-nitration due to kinetic control.

Purification and Characterization

Column Chromatography

  • Stationary phase : Silica gel (200–300 mesh)

  • Eluent : Hexane/ethyl acetate (4:1 → 2:1 gradient)

  • Recovery : 80–85%

Recrystallization

  • Solvent system : Ethanol/water (3:1)

  • Purity after recrystallization : ≥98% (HPLC)

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.45 (s, 1H, NH), 8.20–7.90 (m, 4H, Ar-H), 5.10 (q, 1H, CH), 3.80 (s, 2H, NH₂).

  • IR (KBr) : 3340 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

ReagentHazard ClassHandling Precautions
Trichloroacetaldehyde Toxic, corrosiveUse fume hood, PPE
3-Nitrobenzoyl chloride LachrymatorMoisture-free environment
Nitrating mixture OxidizerCold storage, avoid organics

Waste Management

  • Chlorinated byproducts : Incinerate with scrubbing for HCl removal.

  • Heavy metal catalysts : Recover via ion-exchange resins.

Industrial Scalability Challenges

Cost Analysis

ComponentCost/kg (USD)Contribution to Total Cost (%)
4-Chloroaniline 12045
Trichloroacetaldehyde 9030
3-Nitrobenzoyl chloride 20025

Batch vs. Continuous Flow

ParameterBatch ReactorContinuous Flow
Yield 65%75%
Cycle time 24 h6 h
Purity 95%98%

Continuous flow systems improve heat transfer and reduce side reactions.

Recent Advances and Patents

Photochemical Synthesis

A 2023 study demonstrated UV-mediated synthesis of trichloroacetamides using tetrachloroethylene (TCE) and amines, achieving 97% yield under optimized conditions. This method reduces reliance on hazardous acyl chlorides.

Enzymatic Catalysis

Lipase-catalyzed acylation in ionic liquids (e.g., [BMIM][PF₆]) achieved 82% yield with minimal waste .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trichloro and chloroanilino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-nitro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-nitro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive intermediates that interact with cellular components. The trichloro and chloroanilino groups may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-nitro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide and related benzamide derivatives:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
This compound - 3-Nitrobenzamide
- 4-Chloroanilino group
437.09 Potential enzyme inhibition (inferred from analogs); high steric bulk
3-Chloro-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide - 3-Chlorobenzamide
- 2,5-Dimethylanilino group
406.13 Antimicrobial activity (hypothesized); increased lipophilicity due to methyl groups
4-Nitro-N-[3-nitrophenyl]benzamide - 4-Nitrobenzamide
- 3-Nitrophenyl group
287.23 Used as a derivative in organic analysis; high polarity due to dual nitro groups
N-(3-Chlorophenethyl)-4-nitrobenzamide - 4-Nitrobenzamide
- 3-Chlorophenethyl chain
319.74 Bio-functional hybrid molecule; characterized via NMR and UV spectroscopy
3-Nitro-N-{2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl}benzamide - 3-Nitrobenzamide
- Phenyldiazenyl-thiourea extension
551.02 (M+H)+ Predicted binding affinity to proteins (collision cross-section 221.3 Ų)
4-Chloro-N-[2-(3-oxomorpholino)ethyl]benzamide - 4-Chlorobenzamide
- 3-Oxomorpholinoethyl group
282.74 Potential CNS activity (morpholine moiety); moderate polarity

Key Observations :

Positional Isomerism: The 3-nitro substitution in the target compound contrasts with 4-nitro analogs (e.g., ), which exhibit distinct electronic and steric profiles. The nitro group at the 3-position may reduce symmetry and alter π-π stacking interactions in protein binding . Chlorine vs.

Trichloroethyl Backbone: The 2,2,2-trichloro-1-(arylamino)ethyl moiety is a common feature in compounds with antimicrobial and enzyme inhibitory properties. For example, thiourea derivatives of similar structures () inhibit bacterial FtsZ protein polymerization .

Functional Group Extensions :

  • The addition of phenyldiazenyl-thiourea () introduces a planar azo group, which may enhance DNA intercalation or enzyme inhibition. Computational docking studies predict a collision cross-section of 221.3 Ų for this compound, suggesting moderate binding flexibility .
  • Morpholine derivatives () introduce heterocyclic amines, which are often associated with improved solubility and CNS penetration .

Synthetic Routes :

  • The target compound and its analogs are typically synthesized via amidation or thiourea formation (e.g., reaction of isothiocyanates with amines, as in ). Yields vary significantly; for example, N-(3-chlorophenethyl)-4-nitrobenzamide () was synthesized in a single step with full NMR characterization, whereas thiourea derivatives require multi-step protocols .

Q & A

Q. What are the recommended synthetic routes for 3-nitro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide, and how are intermediates characterized?

Methodological Answer:

  • Synthesis Protocol : React 4-chloroaniline with trichloroacetaldehyde to form the trichloroethylamine intermediate. Subsequent acylation with 3-nitrobenzoyl chloride under Schotten-Baumann conditions yields the target compound. Use ice-cold aqueous NaHCO₃ to control exothermic reactions and minimize byproducts .
  • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for nitrobenzamide protons, δ 5.1–5.3 ppm for the trichloroethyl-CH group) and mass spectrometry (expected [M+H]⁺ ≈ 460–470 Da). IR spectroscopy validates amide C=O stretches (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹) .

Q. How can researchers screen the bioactivity of this compound in preliminary assays?

Methodological Answer:

  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound solutions in DMSO (≤1% v/v) to avoid solvent toxicity. Compare inhibition zones to controls like chloramphenicol .
  • Enzyme Inhibition : Test against acetylcholinesterase or urease via spectrophotometric assays (e.g., Ellman’s method for cholinesterase). Include positive controls (e.g., galantamine) and triplicate runs to ensure reproducibility .

Q. What analytical strategies are used to assess solubility and stability in lab conditions?

Methodological Answer:

  • Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Measure saturation concentrations via HPLC-UV .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor decomposition by TLC or LC-MS, focusing on nitro group reduction or amide hydrolysis .

Advanced Research Questions

Q. How can molecular docking elucidate potential targets for this compound?

Methodological Answer:

  • Software : Use AutoDock Vina for docking simulations. Prepare the ligand (target compound) by optimizing 3D geometry with UCSF Chimera (MMFF94 force field). For receptors, retrieve crystal structures (e.g., PDB: 4EY7 for acetylcholinesterase) .
  • Parameters : Set grid boxes covering active sites (e.g., 25 ų for AChE). Validate docking poses with RMSD ≤2.0 Å against co-crystallized ligands. Prioritize binding affinities (ΔG ≤−7.0 kcal/mol) and hydrogen-bond interactions (e.g., nitro group with Ser203 in AChE) .

Q. How can synthetic yields be optimized while minimizing hazardous byproducts?

Methodological Answer:

  • Byproduct Mitigation : Replace trichloroacetaldehyde with trichloroethyl isocyanate to reduce Cl⁻ byproducts. Monitor reaction progress via in situ FTIR to halt at >90% conversion .
  • Green Chemistry : Use microwave-assisted synthesis (100°C, 20 min) to reduce reaction time and energy. Employ aqueous workup with ethyl acetate for safer extraction .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • Hypothesis Testing : Suspect rotameric forms of the trichloroethyl group. Record variable-temperature ¹H NMR (25–60°C) to observe coalescence of split peaks. Use 2D NOESY to confirm spatial proximity of protons .
  • Alternative Techniques : X-ray crystallography (if crystals form) or DFT calculations (Gaussian 16, B3LYP/6-31G*) to model preferred conformers .

Q. What mechanistic insights explain its antifungal activity?

Methodological Answer:

  • Target Identification : Perform proteomic profiling of treated C. albicans via LC-MS/MS. Look for downregulated ergosterol biosynthesis enzymes (e.g., CYP51). Validate with qPCR for gene expression .
  • ROS Induction : Measure intracellular ROS levels using DCFH-DA fluorescence. Correlate with cell viability (MTT assay) to confirm oxidative stress as a mode of action .

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